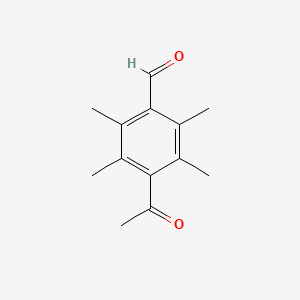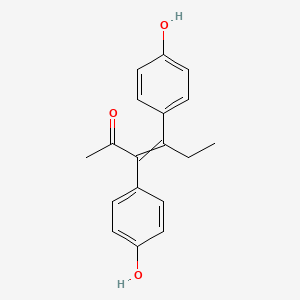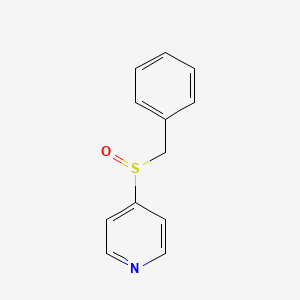
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde is an organic compound with the molecular formula C13H16O2. It is a derivative of benzaldehyde, characterized by the presence of four methyl groups and an acetyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2,3,5,6-tetramethylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3,5,6-tetramethylbenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 4-Acetyl-2,3,5,6-tetramethylbenzoic acid.
Reduction: 4-Acetyl-2,3,5,6-tetramethylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
作用機序
The mechanism of action of 4-Acetyl-2,3,5,6-tetramethylbenzaldehyde depends on its specific application. In chemical reactions, the reactivity of the compound is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the acetyl group. These effects modulate the compound’s behavior in electrophilic and nucleophilic reactions.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetramethylbenzaldehyde: Lacks the acetyl group, making it less reactive in certain acylation reactions.
3,5-Dimethylbenzaldehyde: Contains fewer methyl groups, resulting in different steric and electronic properties.
4-Hydroxy-3,5-dimethylbenzaldehyde: Contains a hydroxyl group, which significantly alters its reactivity and applications.
Uniqueness
4-Acetyl-2,3,5,6-tetramethylbenzaldehyde is unique due to the presence of both the acetyl and multiple methyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and various research applications.
特性
CAS番号 |
88339-45-1 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
4-acetyl-2,3,5,6-tetramethylbenzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-7-9(3)13(11(5)15)10(4)8(2)12(7)6-14/h6H,1-5H3 |
InChIキー |
ASFNDGWYQWFPLJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1C=O)C)C)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)

![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)


methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)

![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)

![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)

